molecular formula C11H14BrNO3S B15338017 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine

Cat. No.: B15338017
M. Wt: 320.20 g/mol
InChI Key: VADDOYHPQPMDNI-UHFFFAOYSA-N
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Description

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the bromination of a precursor compound, followed by sulfonylation and morpholine ring formation. One common method involves the bromination of 3-methylphenyl sulfone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then reacted with morpholine under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or diaryl ether compounds .

Scientific Research Applications

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, enzymes, or other biological molecules. This reactivity can be exploited in drug design to create inhibitors that block the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromomethyl)phenyl)sulfonyl)morpholine
  • 4-((3-Bromophenyl)sulfonyl)morpholine
  • 4-((4-Bromophenyl)sulfonyl)morpholine

Uniqueness

4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is unique due to the position of the bromomethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

4-[3-(bromomethyl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C11H14BrNO3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2

InChI Key

VADDOYHPQPMDNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CBr

Origin of Product

United States

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